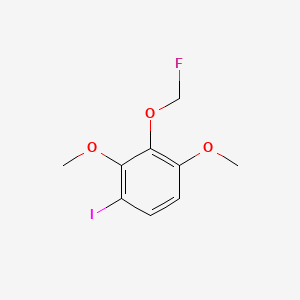

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene

描述

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two methoxy groups at positions 1 and 3, an iodine atom at position 4, and a fluoromethoxy group at position 2. Its molecular formula is C₉H₁₀FIO₃, with a molecular weight of 312.08 g/mol . The methoxy groups act as electron-donating substituents, while the iodine and fluoromethoxy groups introduce mixed electronic effects (iodine: weak inductive withdrawal but resonance donation; fluoromethoxy: electron-withdrawing due to fluorine’s electronegativity).

Synthetic routes for analogous compounds (e.g., benzyloxy or phenethoxy derivatives) suggest that its preparation may involve sequential alkylation, halogenation, and protection/deprotection steps. For example, fluoromethoxy introduction could employ nucleophilic substitution under basic conditions, as seen in protocols using Cs₂CO₃ or KOH .

属性

分子式 |

C9H10FIO3 |

|---|---|

分子量 |

312.08 g/mol |

IUPAC 名称 |

3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |

InChI 键 |

GNPCXXKBLAKYRM-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)I)OC)OCF |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

Stepwise Preparation

Starting Material Preparation: 1,3-Dimethoxybenzene

The synthesis begins with 1,3-dimethoxybenzene , commercially available or prepared by methylation of resorcinol derivatives. This compound serves as the aromatic core for further functionalization.

Lithiation and Halogenation (Iodination) at the 4-Position

A key step involves selective lithiation of the aromatic ring to generate a reactive intermediate for electrophilic substitution:

- Lithiation: Treatment of 1,3-dimethoxybenzene with a strong base such as n-butyllithium in an ethereal solvent (diethyl ether or 1,2-dimethoxyethane) at low temperature (e.g., –70°C to room temperature) forms the [2,6-dimethoxyphenyl]lithium intermediate.

- Iodination: The lithio intermediate is then reacted with an iodine source (e.g., molecular iodine or iodine monochloride) to selectively introduce the iodine atom at the 4-position.

This lithiation-halogenation sequence is well-documented for regioselective halogenation of methoxy-substituted benzenes.

Introduction of the Fluoromethoxy Group at the 2-Position

The fluoromethoxy substituent (–OCH₂F) is introduced via nucleophilic substitution or etherification reactions:

- The fluoromethoxylation step typically involves reacting the phenolic intermediate (or a suitable precursor with a free hydroxyl group at the 2-position) with a fluoromethylating agent such as fluoromethyl ether (CH₃OF) or fluoromethyl halides in the presence of a base like potassium carbonate (K₂CO₃) .

- This reaction proceeds under mild conditions to yield the fluoromethoxy ether selectively.

Industrial and Laboratory Scale Considerations

- On an industrial scale, the synthesis may be optimized using continuous flow reactors to improve yield, reproducibility, and safety, especially when handling reactive organolithium reagents and halogenating agents.

- Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are optimized to maximize conversion and minimize side products.

- Purification typically involves extraction, washing, drying over anhydrous salts, and recrystallization or chromatography.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium (slight excess) | –70°C to RT | Diethyl ether or DME | >90 | Formation of [2,6-dimethoxyphenyl]lithium intermediate |

| Iodination | Iodine or iodine monochloride | 0°C to RT | Same as lithiation solvent | ~70–80 | Selective iodination at 4-position |

| Fluoromethoxylation | Fluoromethyl ether or fluoromethyl halide + K₂CO₃ | RT to 60°C | Polar aprotic solvent (e.g., acetonitrile) | 60–75 | Nucleophilic substitution to form fluoromethoxy ether at 2-position |

| Purification | Extraction, drying, recrystallization | Ambient | Hexane or ethyl acetate | — | Final product purity >98% confirmed by chromatographic methods |

Summary and Expert Perspective

The preparation of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is achieved through a multi-step synthetic route starting from 1,3-dimethoxybenzene . The process involves:

- Selective lithiation to form a reactive intermediate,

- Electrophilic iodination at the 4-position,

- Introduction of the fluoromethoxy group at the 2-position via nucleophilic substitution.

Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is essential for high yield and purity. The use of organolithium reagents and halogenating agents requires careful handling and precise control, with potential for scale-up using continuous flow reactors.

This synthetic approach is supported by patent literature and organic synthesis research, providing a technically simple yet efficient method to access this complex poly-substituted aromatic compound with potential applications in pharmaceuticals and materials science.

化学反应分析

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-dimethoxy-4-azido-2-(fluoromethoxy)benzene, while oxidation with potassium permanganate can produce 1,3-dimethoxy-4-iodo-2-(fluoromethoxy)benzoic acid .

科学研究应用

Potential Applications

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several applications:

- Medicinal Chemistry The compound is intended for research purposes and not designed for human therapeutic applications. The ongoing research aims to elucidate interactions between 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene and biological molecules, and the unique combination of iodine and fluorine substituents may enhance its binding affinity to specific targets, potentially leading to novel therapeutic applications.

- Antimicrobial Activity Preliminary studies have suggested that compounds with similar structures exhibit significant antimicrobial properties.

- Materials Science The presence of substituents imparts unique chemical properties, influencing its potential applications in materials science.

Structural Similarity

Several compounds share structural similarities with 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene:

| Compound Name | Key Features |

|---|---|

| 1,3-Dimethoxy-4-iodobenzene | Lacks the fluoromethoxy group |

| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | Contains a trifluoromethyl group instead of methoxy groups |

| 1-Iodo-2,4-dimethoxybenzene | Similar structure but lacks the fluoromethoxy group |

The uniqueness of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene lies in its combination of both methoxy and fluoromethoxy groups. This specific arrangement significantly influences its chemical properties and reactivity compared to similar compounds, making it valuable for various synthetic and research applications.

Further Research

作用机制

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions to yield various products .

相似化合物的比较

Comparison with Similar Compounds

Substituent Position Isomers

- 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene (CAS 1806355-98-5): This structural isomer shares the same molecular formula (C₉H₁₀FIO₃) and weight (312.08 g/mol) as the target compound but differs in substituent positions. However, the electronic effects vary: para-substituted methoxy groups in the 1,5-isomer may lead to greater symmetry, affecting dipole moments and solubility .

Halogen and Alkoxy Variants

- 1,3-Difluoro-5-iodo-2-methoxybenzene (ASD2600):

With molecular formula C₇H₅F₂IO (FW 270.02), this compound replaces methoxy groups with fluorine atoms. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to the target compound. Its lower boiling point (65°C ) and higher density (1.6 g/cm³ ) reflect reduced polarity and molecular weight . - 1-Chloro-3,4-difluoro-2-(fluoromethoxy)benzene (CAS 1805026-77-0):

Substituting iodine with chlorine decreases molecular weight and alters leaving-group propensity. Chlorine’s weaker leaving ability compared to iodine limits utility in cross-coupling reactions, though its electron-withdrawing effects enhance stability toward oxidation .

Bulky Substituents

- 1,3-Difluoro-4-iodo-2-(phenylmethoxy)benzene (CAS 2764728-71-2):

This derivative features a benzyloxy group (molecular weight 346.11 g/mol ), introducing steric bulk that reduces solubility in polar solvents. The benzyloxy group’s stability under acidic conditions contrasts with fluoromethoxy, which may hydrolyze more readily .

Data Tables

Notes:

- Electronic effects of substituents dominate reactivity differences, with methoxy groups enhancing electrophilic substitution compared to fluorine .

- Stability varies: Fluoromethoxy may offer hydrolytic resistance over benzyloxy but less than chloro analogs .

- Synthetic protocols from –3 provide foundational strategies for optimizing yields .

生物活性

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which include methoxy and fluoromethoxy substituents as well as an iodine atom on the benzene ring. This article reviews its biological activity, synthesizing available research data, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10F_1I_1O_3, with a molecular weight of approximately 312.08 g/mol. The presence of halogens (iodine and fluorine) and methoxy groups significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The methoxy groups are known to participate in hydrogen bonding, enhancing solubility and bioavailability. The iodine atom can contribute to the compound's lipophilicity, potentially improving its ability to penetrate biological membranes. Additionally, the fluoromethoxy group may enhance binding affinity to specific receptors due to its electron-withdrawing properties .

Biological Activity Overview

Research on similar compounds indicates that this compound may exhibit:

- Antimicrobial Activity : Compounds with similar structures often show antibacterial properties. For instance, methoxy-substituted phenols have been reported to inhibit bacterial growth effectively .

- Antitumor Potential : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells. The presence of iodine is particularly noted for enhancing cytotoxicity against certain cancer cell lines .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of halogenated phenolic compounds found that derivatives with methoxy groups displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, indicating promising antibacterial potential for structurally related compounds .

Study 2: Antitumor Activity

In vitro assays demonstrated that several structurally similar compounds exhibited cytotoxic effects on human pancreatic cancer cell lines. These compounds were able to induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Research Findings Summary

常见问题

Q. What are the recommended methods for synthesizing 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Iodination : Electrophilic iodination of a pre-methoxylated benzene derivative using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to prevent over-iodination.

Fluoromethoxy Introduction : Nucleophilic substitution or coupling reactions (e.g., using a fluoromethylating agent like Selectfluor®) under inert atmospheres. Palladium-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) may optimize regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips :

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile iodinated byproducts.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Answer:

- Hypothesis Testing :

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Contamination Check : Run blank reactions and analyze via LC-MS to detect trace impurities .

- Crystallography : Single-crystal X-ray diffraction to confirm regiochemistry in ambiguous cases .

Q. What strategies optimize regioselectivity during fluoromethoxy introduction?

Answer:

- Directing Groups : Install temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution.

- Catalytic Systems : Use Pd(0)/Cu(I) co-catalysts for cross-couplings, ensuring anhydrous conditions to prevent hydrolysis .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of fluoromethylating agents.

Q. How can synthetic pathways be adapted to improve scalability for gram-scale production?

Answer:

- Continuous Flow Systems : Replace batch reactors to minimize exothermic risks and improve mixing .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.

- Workflow Automation : Integrate in-line analytics (e.g., FTIR probes) for real-time monitoring .

Data Interpretation & Mechanistic Insights

Q. What mechanistic insights explain competing side reactions during iodination?

Answer:

- Electrophilic Competition : I⁺ may attack ortho/para positions of methoxy groups, leading to di-iodinated byproducts.

- Mitigation : Lower iodine stoichiometry (1.1 eq) and slow addition to favor mono-iodination.

- Solvent Choice : Use dichloromethane instead of acetic acid to reduce acidity-driven side reactions .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups (e.g., -I, -OCH₂F): Activate the aryl ring toward oxidative addition but may hinder transmetallation.

- Steric Effects : Ortho-substituents (e.g., methoxy) reduce Pd catalyst accessibility, requiring bulky ligands (e.g., XPhos) .

Applications in Drug Discovery

Q. What role can this compound play in designing kinase inhibitors or PET tracers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。